Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate
Description
Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate is an α,β-unsaturated ester derivative featuring a conjugated enoate backbone with a 2-oxoethylamino substituent. This structure confers unique reactivity, particularly in Michael addition reactions and hydrogen bonding interactions due to the presence of both carbonyl and amino groups.
Properties
CAS No. |
652976-14-2 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
prop-2-enyl 3-(2-oxoethylamino)prop-2-enoate |
InChI |
InChI=1S/C8H11NO3/c1-2-7-12-8(11)3-4-9-5-6-10/h2-4,6,9H,1,5,7H2 |
InChI Key |
XAEAGKGUDKKNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C=CNCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate typically involves the reaction of prop-2-en-1-ol with 3-[(2-oxoethyl)amino]prop-2-enoic acid under esterification conditions. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amines or thiols.
Scientific Research Applications
Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, while the amine group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis and Substituent Effects
The compound’s key functional groups include:
- α,β-unsaturated ester : Enhances electrophilicity, enabling conjugation-based reactivity.
Comparisons with analogs from the evidence highlight how substituents influence properties:
Table 1: Structural and Functional Comparison
Case Studies from Evidence
- UV Filter Analogs: OC and IMC () demonstrate how electron-withdrawing groups (cyano, methoxy) improve UV absorption. The target compound’s amino group may shift absorption spectra but reduce photostability compared to these derivatives.
- Biological Interactions: Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate () highlights the impact of bulky substituents on bioavailability, suggesting the target compound’s smaller size may favor diffusion in biological systems.
- Fluorinated Derivatives: Perfluorinated prop-2-enoates () exhibit extreme stability but environmental persistence, whereas the target compound’s lack of fluorine may improve biodegradability.
Biological Activity
Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an enone moiety, which is significant for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that this compound may act as:
- Antioxidant : It has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Agent : Inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) have been documented, suggesting its utility in managing inflammation-related conditions .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Data
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using the DPPH assay. Results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
Case Study 2: Anti-inflammatory Effects
In vitro experiments assessed the compound's effects on COX enzyme activity. The results indicated a dose-dependent inhibition of COX-2 activity, suggesting potential applications in treating inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
A screening against various bacterial strains revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
